

spectroscopic comparison of mono- and di-Boc protected cyclohexanediamine

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Compound of Interest

Compound Name:	<i>trans</i> -N-Boc-1,4-cyclohexanediamine
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A Spectroscopic Showdown: Mono- vs. Di-Boc Protected Cyclohexanediamine

A detailed comparative analysis of the spectroscopic characteristics of mono- and di-Boc protected 1,2-cyclohexanediamine, providing researchers in organic synthesis and drug development with essential data for characterization and differentiation.

In the realm of synthetic organic chemistry, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for the selective functionalization of amines. The protection of diamines, such as 1,2-cyclohexanediamine, can yield either a mono- or di-protected product, each with distinct properties and applications. This guide presents a comprehensive spectroscopic comparison of mono-Boc-1,2-cyclohexanediamine and di-Boc-1,2-cyclohexanediamine, offering a valuable resource for their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for mono- and di-Boc protected 1,2-cyclohexanediamine.

Table 1: ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Mono-Boc-1,2-cyclohexanediamine	~3.4 (br s)	Broad Singlet	1H	NH
	~2.7-2.9 (m)	Multiplet	1H	CH-NH ₂
	~2.5-2.6 (m)	Multiplet	1H	CH-NHBoc
	~1.9-2.1 (m)	Multiplet	2H	Cyclohexyl CH ₂
	~1.6-1.8 (m)	Multiplet	2H	Cyclohexyl CH ₂
	1.44	Singlet	9H	C(CH ₃) ₃
	~1.1-1.3 (m)	Multiplet	4H	Cyclohexyl CH ₂
Di-Boc-1,2-cyclohexanediamine	~4.8 (br s)	Broad Singlet	2H	NH
	~3.6 (br s)	Broad Singlet	2H	CH-NHBoc
	1.45	Singlet	18H	C(CH ₃) ₃
	~1.2-1.8 (m)	Multiplet	8H	Cyclohexyl CH ₂

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ , ppm)	Assignment
Mono-Boc-1,2-cyclohexanediamine	~156.0	C=O (Boc)
	~79.1	C(CH ₃) ₃
	~57.0	CH-NHBoc
	~52.0	CH-NH ₂
	~34.0, ~32.0, ~25.0, ~24.5	Cyclohexyl CH ₂
	28.4	C(CH ₃) ₃
Di-Boc-1,2-cyclohexanediamine	~155.5	C=O (Boc)
	~79.5	C(CH ₃) ₃
	~52.5	CH-NHBoc
	~32.0, ~24.5	Cyclohexyl CH ₂
	28.5	C(CH ₃) ₃

Table 3: FT-IR Spectral Data (cm⁻¹)

Compound	N-H Stretch	C=O Stretch (Boc)	C-H Stretch	N-H Bend
Mono-Boc-1,2-cyclohexanediamine	~3350, ~3280 (two bands, amine)	~1690	~2930, ~2855	~1520
Di-Boc-1,2-cyclohexanediamine	~3350 (one band, amide)	~1700	~2930, ~2860	~1510

Table 4: Mass Spectrometry Data (ESI+)

Compound	Molecular Formula	Molecular Weight (g/mol)	[M+H] ⁺ (m/z)	Key Fragments (m/z)
Mono-Boc-1,2-cyclohexanediamine	C ₁₁ H ₂₂ N ₂ O ₂	214.31	215.17	159.1 (M-C ₄ H ₈ +H) ⁺ , 115.1 (M-Boc+H) ⁺
Di-Boc-1,2-cyclohexanediamine	C ₁₆ H ₃₀ N ₂ O ₄	314.42	315.23	259.2 (M-C ₄ H ₈ +H) ⁺ , 215.2 (M-Boc+H) ⁺ , 159.1 (M-Boc-C ₄ H ₈ +H) ⁺

Experimental Protocols

Synthesis of Mono-Boc-1,2-cyclohexanediamine

To a solution of 1,2-cyclohexanediamine (1.0 eq) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 eq) in DCM dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: DCM/MeOH gradient) to afford the mono-protected product.

Synthesis of Di-Boc-1,2-cyclohexanediamine

To a solution of 1,2-cyclohexanediamine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the di-protected compound.

Spectroscopic Analysis

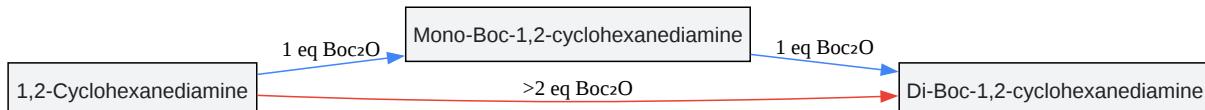
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the

internal standard.

- FT-IR Spectroscopy: FT-IR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Mass Spectrometry: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

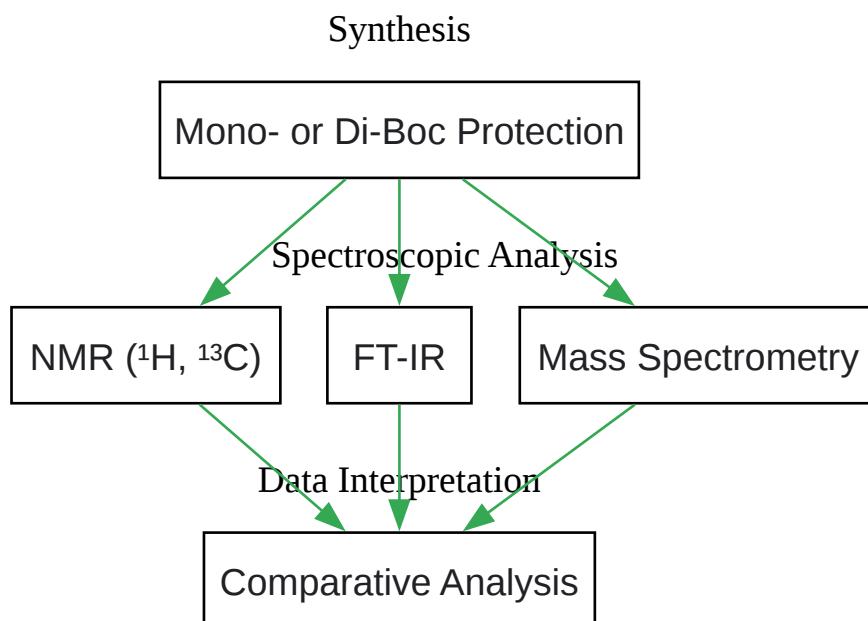
Visualization of Key Relationships

The following diagrams illustrate the relationship between the unprotected and protected forms of cyclohexanediamine and the general workflow for their spectroscopic analysis.



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Caption: Boc protection of 1,2-cyclohexanediamine.



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Caption: Experimental workflow for spectroscopic comparison.

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